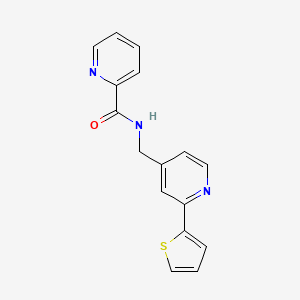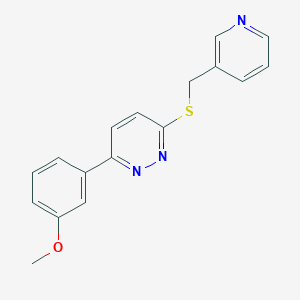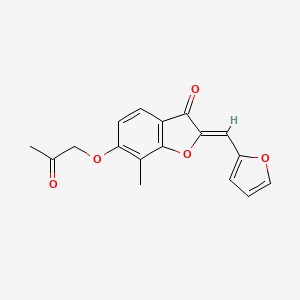
1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.412. The purity is usually 95%.
The exact mass of the compound 1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
One notable application of compounds related to 1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one is in the synthesis of heterocyclic compounds, which are core structures in numerous natural products and pharmaceuticals. For instance, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates has been employed to prepare pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives selectively in moderate to good yields, depending on the electronic nature of the reacting groups (Jian-Mei Lu & Min Shi, 2007).
Advanced Organic Synthesis Techniques
The compound and its derivatives have been implicated in advanced organic synthesis techniques, demonstrating versatility in constructing complex molecular architectures. For example, a novel four-component one-pot access to pyrindines and tetrahydroquinolines showcases the compound's role in synthesizing cyclopentyl and cyclohexyl annealed pyridines through a multi-step process (Nasser A. M. Yehia, K. Polborn, & T. Müller, 2002).
Formation of Pyridone Analogues
Additionally, the formation of pyridone analogues of tetrahydroisoquinolines and protoberberines from mimosine and mimosinamine has been explored, highlighting the chemical's utility in generating structurally diverse and biologically relevant heterocycles (C. Richards & A. Hofmann, 1978).
Chemical Functionalization and Reactions
The functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds is another critical application, where derivatives of the chemical compound undergo transformations to yield new ring-fused structures, demonstrating its role in developing novel synthetic methodologies (Y. Kang, Matthew T. Richers, Conrad H. Sawicki, & D. Seidel, 2015).
Novel Synthetic Processes
Improvements in the synthesis of related compounds, such as 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been achieved, offering novel processes and methodologies for organic synthesis, highlighting the compound's role in enhancing efficiency and yield in chemical synthesis (Feng Ta, 2013).
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-18-12-15(13-21(18)16-7-10-24-11-8-16)19(23)20-9-3-5-14-4-1-2-6-17(14)20/h1-2,4,6,15-16H,3,5,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLMTUKLVMYYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=O)N(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)-4-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Methylpropoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2925441.png)

![3-[(4-Chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2925445.png)

![4-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2925448.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2925449.png)

![N-(4-Diethylamino-phenyl)-2-(4-hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2925452.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2925453.png)


![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2925458.png)
![2-ethoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2925461.png)
